molecular formula C20H20N2O2 B2576741 4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one CAS No. 1803592-59-7

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one

Cat. No.: B2576741
CAS No.: 1803592-59-7
M. Wt: 320.392
InChI Key: XIUMSCXALUUQEP-UHFFFAOYSA-N
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Description

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one is a complex organic compound with the molecular formula C20H20N2O2 and a molecular weight of 320.39 g/mol . This compound features a morpholinone core substituted with benzyl and indolylmethyl groups, making it a unique structure in organic chemistry.

Chemical Reactions Analysis

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one undergoes various chemical reactions, including:

Scientific Research Applications

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating signaling pathways and exerting biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one can be compared with other indole-containing compounds and morpholinone derivatives:

Properties

IUPAC Name

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20-14-24-13-17(22(20)12-15-6-2-1-3-7-15)10-16-11-21-19-9-5-4-8-18(16)19/h1-9,11,17,21H,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUMSCXALUUQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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